Venustatriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

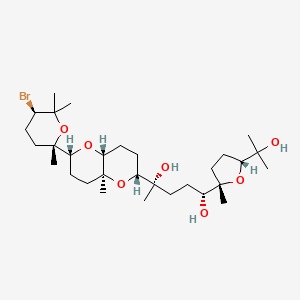

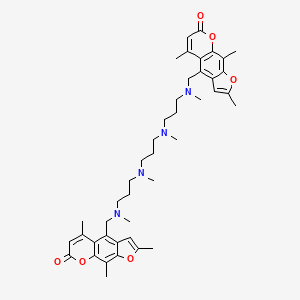

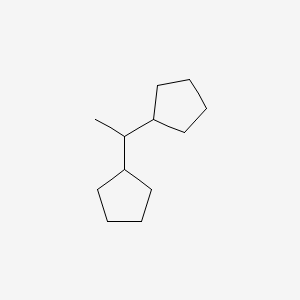

Venustatriol is a new tetracyclic ether derived from squalene, which has anti-viral activity . It has been isolated from the red alga Laurencia venusta .

Synthesis Analysis

Venustatriol has been synthesized by an enantioselective and convergent route via key intermediates . The total synthesis of venustatriol was carried out by E. J. Corey and Deok Chan Ha .Molecular Structure Analysis

The structure and absolute configuration of Venustatriol were determined by X-ray using the absolute structure parameter x . For a detailed molecular structure analysis, tools like MolView and techniques like dimension reduction algorithms can be used .Physical And Chemical Properties Analysis

The specific physical and chemical properties of Venustatriol are not detailed in the available resources. Generally, such properties can include specific gravity/density, specific heat capacity, surface tension, viscosity, refractive index, and others .Aplicaciones Científicas De Investigación

Synthesis of Venustatriol

Concise Synthesis of the ABC Tristetrahydropyran Substructure : The ABC tristetrahydropyran substructure, a key component of natural products like thyrsiferol and venustatriol, has been effectively synthesized from farnesyl acetate. This process achieved excellent control over the regio- and stereoselectivity of each tetrahydropyran ring formation, marking a significant advancement in the synthesis of complex natural products (McDonald & Wei, 2002).

Applications in Chemical Dynamics Simulations

Enhanced Data Utilization and Computation Reduction : VENUS, a software package for classical chemical dynamics simulation, embodies the cutting-edge in computational efficiency. By innovatively storing, managing, and leveraging intermediate data, the system minimizes expensive calculations, replacing them with lighter computations. This approach not only speeds up calculations but also broadens the scope for applying such methodologies across various scientific domains (Ahmadian et al., 2017).

Safety And Hazards

Propiedades

Número CAS |

105880-10-2 |

|---|---|

Nombre del producto |

Venustatriol |

Fórmula molecular |

C30H53BrO7 |

Peso molecular |

605.6 g/mol |

Nombre IUPAC |

(1R,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol |

InChI |

InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21-,22-,23-,24-,27+,28+,29+,30+/m1/s1 |

Clave InChI |

IFHPYSVGNHWKDY-TXODIXIKSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@H]([C@@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C |

SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

SMILES canónico |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

Sinónimos |

venustatriol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;but-2-enedioic acid](/img/structure/B1197558.png)

![N-[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1197564.png)